molecular formula C24H42ClPSi4 B586340 Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine CAS No. 159418-75-4

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine

Cat. No.: B586340
CAS No.: 159418-75-4
M. Wt: 509.364
InChI Key: QRDOPNHGCZDVNM-UHFFFAOYSA-N
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Description

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C24H42ClPSi4 and a molecular weight of 509.36 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a chlorophosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophosphine group can be substituted with other nucleophiles, such as amines or alcohols, to form new phosphine derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

    Reduction Reactions: Reduction of this compound can yield phosphine hydrides, which have applications in catalysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Phosphine derivatives with various functional groups.

    Oxidation Reactions: Phosphine oxides.

    Reduction Reactions: Phosphine hydrides.

Scientific Research Applications

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s unique structure allows it to stabilize reactive intermediates and facilitate efficient catalysis.

Comparison with Similar Compounds

Similar Compounds

    Chlorodiphenylphosphine: Similar in structure but lacks the trimethylsilyl groups.

    Bis(3,5-dimethylphenyl)chlorophosphine: Similar but with methyl groups instead of trimethylsilyl groups.

    Triphenylphosphine: A common phosphine ligand without the chlorophosphine moiety.

Uniqueness

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is unique due to the presence of trimethylsilyl groups, which enhance its steric and electronic properties. These groups provide increased stability and reactivity, making the compound a valuable reagent in various chemical transformations.

Properties

IUPAC Name

bis[3,5-bis(trimethylsilyl)phenyl]-chlorophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42ClPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDOPNHGCZDVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42ClPSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700291
Record name Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159418-75-4
Record name Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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